N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)15-9-3-1-7-13(15)18(26)24-11-5-6-12-27-16-10-4-2-8-14(16)17(23)25/h1-4,7-10H,11-12H2,(H2,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVBMQPRKWIHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Carbamoylphenoxy Intermediate: This step involves the reaction of 2-aminophenol with a suitable carbamoylating agent, such as isocyanates or carbamoyl chlorides, under mild conditions to form the carbamoylphenoxy intermediate.
Alkyne Coupling: The intermediate is then subjected to a coupling reaction with 4-bromo-2-butyne in the presence of a palladium catalyst and a base, such as triethylamine, to form the but-2-yn-1-yl linkage.
Introduction of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and phenoxy moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbamoyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of amines or alcohols from the carbamoyl group.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups, at the trifluoromethyl position.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Inhibition of Enzymes
One of the primary applications of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide is its potential as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in B-cell receptor signaling, making it a target for therapies against certain types of cancer and autoimmune diseases. Inhibitors like this compound can help modulate immune responses and reduce the proliferation of malignant B-cells .
1.2 Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. These findings suggest that the compound may also possess significant antibacterial activity, warranting further investigation .
Synthesis and Chemical Properties
2.1 Synthetic Methodology
The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the carbamoyl group through amide coupling reactions and subsequent modifications to introduce the trifluoromethyl moiety. The synthetic pathways are crucial for optimizing yield and purity, which can affect the compound's efficacy in biological applications .
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Amide Formation | 2-Carbamoylphenol, Butyne derivative |
| 2 | Trifluoromethylation | Trifluoromethylating agents |
| 3 | Purification | Chromatography techniques |
Biological Activities
3.1 Cytotoxicity and Antiproliferative Effects
Studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The antiproliferative activity is often assessed using assays such as MTT or XTT, which measure cell viability post-treatment. The presence of functional groups like trifluoromethyl enhances bioactivity, influencing cellular uptake and interaction with target proteins .
3.2 Mechanisms of Action
The mechanisms by which this compound exerts its biological effects include modulation of signaling pathways involved in cell survival and proliferation. For instance, inhibition of BTK can lead to decreased activation of downstream signaling cascades, ultimately resulting in reduced cell growth and increased apoptosis in malignant cells.
Case Studies and Research Findings
Numerous studies have explored the efficacy of compounds structurally related to this compound:
Case Study 1: BTK Inhibition
A recent study demonstrated that a related compound significantly inhibited BTK activity in vitro, leading to reduced proliferation of B-cell lymphoma cells. The IC50 values indicated potent inhibition comparable to existing BTK inhibitors used in clinical settings .
Case Study 2: Antimicrobial Properties
Another investigation revealed that derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .
Mechanism of Action
The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the carbamoylphenoxy moiety allows for hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
- Structure : Features a bromo-substituted benzamide core with a nitro and methoxy group on the phenyl ring.
- Comparison: Unlike the target compound, 4MNB lacks the trifluoromethyl group and alkyne linker. Crystallographic data for 4MNB (Acta Crystallographica Section E) highlights planar geometry, suggesting similar rigidity to the target compound’s benzamide core .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Structure : Contains a trifluoropropan-2-yloxy group instead of a trifluoromethyl group.
- Comparison : The trifluoropropan-2-yloxy substituent increases steric bulk and may alter metabolic pathways compared to the trifluoromethyl group. Patent data (EP 3 532 474 B1) indicates high synthetic yields (90%) for this analogue, suggesting robust coupling strategies that could apply to the target compound .
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Structure : Triazole derivatives with sulfonyl and fluorophenyl groups.
- Comparison : The triazole core introduces tautomerism (thione vs. thiol forms), which is absent in the target compound. IR spectra (1247–1255 cm⁻¹ for νC=S) confirm the thione tautomer, whereas the target compound’s carbonyl groups (C=O) would exhibit distinct absorption near 1660–1680 cm⁻¹ .
Spectroscopic and Physicochemical Properties
Table 1: Key Spectroscopic Features
- Absence of C=S bands in the target compound differentiates it from triazole thiones .
Biological Activity
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available data on its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a trifluoromethyl group, which is known to enhance biological activity through improved binding interactions with target proteins. The presence of the carbamoylphenoxy group may also contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may act as inhibitors of key enzymes and receptors involved in various diseases. For instance, derivatives with trifluoromethyl groups have been shown to exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative conditions such as Alzheimer's disease .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of related compounds. For example, N-tridecyl/pentadecyl derivatives of 4-(trifluoromethyl)benzohydrazide demonstrated significant activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Cytotoxicity
The cytotoxic effects of compounds with similar structural motifs have been documented. For instance, studies involving 2-amino-1,4-naphthoquinone-benzamides revealed potent cytotoxic activity against various cancer cell lines . Although direct evidence for this compound's cytotoxicity is sparse, its design indicates a potential for similar effects.
Inhibition Studies
Inhibition studies using compounds with trifluoromethyl groups have shown varying degrees of enzyme inhibition. For example:
| Compound Type | Target Enzyme | IC50 Range (µM) |
|---|---|---|
| Hydrazinecarboxamides | AChE | 27.04 – 106.75 |
| Hydrazinecarboxamides | BuChE | 58.01 – 277.48 |
These findings highlight the promising nature of trifluoromethyl-containing compounds in therapeutic applications .
Anticancer Activity
The anticancer potential of structurally related compounds has been evaluated in vitro. For example, certain derivatives exhibited enhanced potency against breast cancer cell lines compared to established chemotherapeutics like cisplatin . This suggests that this compound could also possess significant anticancer properties.
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Alkyne coupling | Pd(PPh₃)₄, CuI, DMF | 65–75 | >95% | |
| Carbamoylation | ClCOCONHR, Et₃N, 0°C | 80–85 | >98% |
Basic: Which analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the alkyne and trifluoromethyl group placement .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (theoretical: ~392.334 g/mol) .
- HPLC-PDA : Assesses purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives .
Advanced: How can contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability) be addressed?
Methodological Answer:
Contradictions often arise from:
- Assay conditions : pH, ionic strength, or co-solvents (e.g., DMSO) alter compound stability.
- Enzyme source : Recombinant vs. native enzymes may differ in post-translational modifications.
Resolution Strategies:
Standardize protocols : Use uniform buffer systems (e.g., Tris-HCl, pH 7.4) and limit DMSO to ≤0.1% .
Include positive controls : Compare with known inhibitors (e.g., donepezil for acetylcholinesterase assays) .
Validate via orthogonal assays : Pair enzymatic assays with cellular models (e.g., SH-SY5Y cells for neuroactivity) .
Advanced: What strategies improve solubility and bioavailability without compromising activity?
Methodological Answer:
- Prodrug approaches : Introduce hydrolyzable groups (e.g., phosphate esters) at the carbamoyl moiety .
- Co-solvent systems : Use cyclodextrins or PEG-based formulations for in vivo studies.
- Structural modifications : Replace the trifluoromethyl group with bioisosteres (e.g., chlorine) to balance lipophilicity .
Q. Table 2: Solubility vs. Bioactivity
| Modification | Solubility (mg/mL) | IC₅₀ (nM) |
|---|---|---|
| Trifluoromethyl | 0.12 | 45 |
| Chlorine | 0.35 | 58 |
| Methoxy | 0.50 | >100 |
Advanced: How to design SAR studies to identify critical functional groups?
Methodological Answer:
Systematic substitution : Synthesize analogs varying the carbamoyl, alkyne, and benzamide groups.
Assay panels : Test analogs against primary and off-target enzymes (e.g., kinases, proteases).
Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes to targets (e.g., acetylcholinesterase) .
Key Findings from SAR:
- The trifluoromethyl group enhances target binding via hydrophobic interactions.
- Carbamoyl flexibility (e.g., replacing phenoxy with piperazine) reduces potency, indicating rigidity is critical .
Basic: What are key physicochemical properties influencing experimental handling?
Methodological Answer:
- logP : ~3.2 (predicted), indicating moderate lipophilicity.
- pKa : Carbamoyl group pKa ~8.5; protonation state affects solubility in physiological buffers.
- Stability : Susceptible to hydrolysis under basic conditions; store at -20°C in anhydrous DMSO .
Advanced: Which computational methods predict binding modes to biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : GROMACS for assessing stability of ligand-receptor complexes.
- Free Energy Perturbation (FEP) : Quantifies energy contributions of specific residues (e.g., Trp286 in acetylcholinesterase) .
- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors near the benzamide core).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
